Isoprene

Catalog No.
S3719070
CAS No.
9003-31-0
M.F
C5H8
C5H8
CH2=C(CH3)CH=CH2
M. Wt
68.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoprene

CAS Number

9003-31-0

Product Name

Isoprene

IUPAC Name

2-methylbuta-1,3-diene

Molecular Formula

C5H8
C5H8
CH2=C(CH3)CH=CH2

Molecular Weight

68.12 g/mol

InChI

InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3

InChI Key

RRHGJUQNOFWUDK-UHFFFAOYSA-N

SMILES

CC(=C)C=C

Solubility

less than 1 mg/mL at 70.7° F (NTP, 1992)
0.01 M
In water, 642 mg/L at 25 °C
Practically insoluble in water
Miscible with ethanol, ethyl ether, acetone, benzene
Soluble in alcohol, ether, hydrocarbon solvents
Natural rubber is soluble in most aliphatic, aromatic, and chlorinated solvents, but its high molecular weight makes it difficult to dissolve.
Practically insol in water, alcohol, dil acids, or alkali; sol in abs ether, chloroform, most fixed or volatile oils, petroleum ether, carbon disulfide, oil of turpentine.
Raw rubber dissolves (or at least swells very strongly) in many organic liquids such as benzene, petroleum ether, crude petroleum, and carbon tetrachloride. In contrast, vulcanized rubber can only swell because the chemical cross-liking prevents dissolution.
Solubility in water, mg/l at 25 °C: 642 (very poor)

Canonical SMILES

CC(=C)C=C

Isoprene, chemically known as 2-methyl-1,3-butadiene, is a volatile organic compound with the molecular formula C5H8\text{C}_5\text{H}_8. It is a colorless liquid at room temperature and is characterized by its strong odor. Isoprene is produced naturally by various plants and animals, including humans, and plays a significant role in the biosphere as a precursor to many terpenes and terpenoids. The compound was first isolated in 1860 by C. G. Williams during the pyrolysis of natural rubber, leading to its identification as a fundamental building block of rubber polymers .

Isoprene is a flammable liquid with a low flash point, posing a fire hazard. It's also considered a mild respiratory irritant. Researchers should handle isoprene with appropriate safety measures in a well-ventilated laboratory.

Please note:

  • The mechanism of action of isoprene within biological systems is a complex area of ongoing research.
  • Trace Gas Monitoring

    Isoprene is the most abundant non-methane hydrocarbon emitted biologically. Its measurement in the atmosphere serves as a marker for vegetation health and biomass burning (). Researchers use satellite data and ground-based instruments to monitor global isoprene emissions, providing insights into plant functioning and land-use changes.

  • Understanding Atmospheric Chemistry

    Isoprene reacts readily with atmospheric oxidants like ozone and hydroxyl radicals. These reactions influence the formation of secondary organic aerosols (SOA) and tropospheric ozone, both of which impact air quality and climate (). Studying isoprene's reactivity helps scientists develop models to predict how air quality changes under various environmental conditions.

  • Climate Change Research

    Isoprene emissions are sensitive to temperature and plant stress. Research investigates how climate change might affect plant isoprene production, potentially leading to altered atmospheric composition and feedback loops influencing climate (). Understanding these relationships is crucial for predicting future climate scenarios.

Isoprene in Plant Biology Research

Isoprene is a natural product synthesized by many plant species. Research on its role in plants is ongoing:

  • Plant Defense Mechanism

    Some studies suggest isoprene emission acts as a defense mechanism against herbivores and insect attacks. The emitted isoprene may deter insects or attract predators of the herbivores (). Understanding this role could lead to the development of new pest control strategies.

  • Plant Stress Response

    Isoprene emission might be linked to plant stress caused by factors like drought, heat, or ozone exposure (). Studying this connection could help develop methods to monitor plant health and identify stress early.

  • Plant Physiology

    The exact physiological function of isoprene within plants remains unclear. Research explores its potential roles in plant metabolism, thermotolerance, and overall fitness (). Understanding these functions could provide insights into plant adaptation and resilience.

, particularly oxidation, which can be initiated by atmospheric radicals such as hydroxyl radicals and nitrate radicals.

  • Oxidation with Hydroxyl Radicals: The reaction of isoprene with hydroxyl radicals leads to the formation of peroxy radicals and other reactive intermediates. This process significantly contributes to atmospheric chemistry and the formation of secondary organic aerosols .
  • Nitrate Radical Reactions: Isoprene also reacts with nitrate radicals, resulting in the formation of hydroperoxy aldehydes and epoxy compounds. These pathways are particularly relevant in nocturnal conditions when nitrate concentrations are higher .
  • Aqueous Phase Reactions: In aqueous solutions, isoprene can interact with sulfur oxides, leading to the formation of organosulfates and influencing atmospheric aerosol composition .

Isoprene has been studied for its potential biological activities. It is believed to play a role in plant thermotolerance, helping to protect plants from heat stress by stabilizing cellular membranes. Additionally, isoprene emissions have been linked to various ecological functions, including influencing atmospheric chemistry and climate dynamics due to its reactivity with atmospheric oxidants .

Isoprene can be synthesized through several methods:

  • Natural Synthesis: In plants, isoprene is synthesized via the methyl-erythritol 4-phosphate pathway (MEP pathway) in chloroplasts. The enzyme isoprene synthase catalyzes the conversion of dimethylallyl pyrophosphate into isoprene .
  • Industrial Production: Industrially, isoprene is produced primarily as a byproduct of the thermal cracking of petroleum naphtha or oil. Approximately 800,000 metric tons are produced annually, with about 95% utilized for synthetic rubber production .

Isoprene has numerous applications across various industries:

  • Rubber Production: The most significant use of isoprene is in the manufacture of synthetic rubber, specifically cis-1,4-polyisoprene, which closely resembles natural rubber .
  • Chemical Intermediates: Isoprene serves as a precursor for various chemical products including adhesives, coatings, and sealants.
  • Biological Research: Its role in plant physiology and atmospheric chemistry makes it a subject of interest in environmental science research .

Research has shown that isoprene interacts with various atmospheric constituents:

  • Atmospheric Chemistry: Studies indicate that isoprene significantly influences the formation of secondary organic aerosols through its reactions with hydroxyl and nitrate radicals .
  • Aqueous Chemistry: Isoprene's interactions in aqueous environments lead to the production of organosulfates and affect the distribution of reactive sulfur species .

Isoprene shares structural similarities with several other compounds. Below are some notable comparisons:

CompoundStructureUnique Features
1,3-butadieneC4H6\text{C}_4\text{H}_6Used primarily in the production of synthetic rubber; less reactive than isoprene.
MyrceneC10H16\text{C}_{10}\text{H}_{16}A natural monoterpene found in essential oils; used in perfumery and flavoring.
LimoneneC10H16\text{C}_{10}\text{H}_{16}Commonly found in citrus oils; known for its pleasant aroma and potential health benefits.
TerpinoleneC10H16\text{C}_{10}\text{H}_{16}A cyclic monoterpene; used in fragrances and as an insect repellent.

Isoprene's uniqueness lies in its high volatility and reactivity compared to these compounds. Its ability to rapidly participate in atmospheric reactions contributes significantly to its ecological impact.

Physical Description

Isoprene, stabilized appears as a clear colorless liquid with a petroleum-like odor. Density 5.7 lb / gal. Flash point -65°F. Boiling point 93°F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid; OtherSolid
VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless volatile liquid
Colorless, watery liquid
Nearly colorless and transparent in thin layers.
Amorphous when unstretched, but has oriented crystalline structure on stretching /Cured (unvulcanized)/

XLogP3

2.5

Exact Mass

68.062600255 g/mol

Monoisotopic Mass

68.062600255 g/mol

Boiling Point

93 °F at 760 mm Hg (NTP, 1992)
34.0 °C
34.067 °C
34 °C

Flash Point

-65 °F (NTP, 1992)
-65 °F (-54 °C) (Closed cup)

Heavy Atom Count

5

Taste

Tasteless

Vapor Density

2.35 (NTP, 1992) (Relative to Air)
2.35 (Air = 1)
(Air= 1)
Relative vapor density (air = 1): 2.4

Density

0.681 at 68 °F (USCG, 1999)
0.679 g/cu cm at 20 °C
0.906-0.916 g/cu cm @ 20 °C
Relative density (water = 1): 0.7

Odor

Petroleum-lke
Odorless

Decomposition

When heated to decomposition, it emits acrid smoke and fumes.
Decomposes at 120 °C.
When heated to decomposition it emits toxic fumes of sulfur oxides (SOx).

Melting Point

-184 °F (NTP, 1992)
-145.9 °C
-145.95 °C
The generally accepted crystal melting temperature of natural rubber is 30 °C.
-146 °C

UNII

0A62964IBU

Related CAS

26796-44-1
6144-30-5
9003-31-0

Vapor Pressure

400 mm Hg at 59.7 °F ; 493 mm Hg at 68° F (NTP, 1992)
550.05 mmHg
VP: 400 mm Hg at 15.4 °C
550 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 53.2

Impurities

Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm
Industrial suspensions of the elastomer in water, termed "rubber latex", generally contain small amounts of the monomers and other toxic chemicals. /Natural latex/

Absorption Distribution and Excretion

Studies on inhalation pharmacokinetics of isoprene were conducted in rats (Wistar) and mice (B6C3F1) to investigate possible species differences in metabolism of this compound. Pharmacokinetic analysis of isoprene inhaled by rats and mice revealed saturation kinetics of isoprene metabolism in both species. For rats and mice, linear pharmacokinetics apply at exposure concentrations below 300 ppm isoprene. Saturation of isoprene metabolism is practically complete at atmospheric concentrations of about 1000 ppm in rats and about 2000 ppm in mice. In the lower concentration range where first-order metabolism applies, metabolic clearance (related to the concentration in the atmosphere) of inhaled isoprene per kilogram body weight was 6200 mL/hr for rats and 12,000 mL/hr for mice. The estimated maximal metabolic elimination rates were 130 umole/hr/kg for rats and 400 umole/hr/kg for mice. This shows that the rate of isoprene metabolism in mice is about two or three times that in rats. When the untreated animals are kept in a closed all-glass exposure system, the exhalation of isoprene into the system can be measured. This shows that the isoprene endogenously produced by the animals is systemically available within the animal organism. From such experiments the endogenous production rate of isoprene was calculated to be 1.9 umole/hr/kg for rats and 0.4 umole/hr/kg for mice. /The/ data indicate that the endogenous production of isoprene should be accounted for when discussing a possible carcinogenic or mutagenic risk of this compound.
Male B6C3F1 mice were exposed to nominal concentrations of 20, 200, and 2000 ppm isoprene or (14)C-isoprene for up to 6 hr. For all exposures, steady-state levels of isoprene were reached rapidly (ie, within 15 to 30 min) after the onset of exposure. The mean (+/- SE) steady-state blood levels of isoprene (identified by headspace analysis) for the 20, 200, and 2000 ppm exposures were 24.8 +/- 3.3, 830 +/- 51, and 6800 +/- 400 ng isoprene/mL blood, respectively. At the two higher exposure concentrations, the increases in blood levels of isoprene were proportional to the increases in air concentrations of isoprene. There was approximately a 2.3-fold decrease in the retained (14)C/inhaled (14)C ratio with increasing exposure concentration. Depending on the exposure concentration, from 52% (20 ppm isoprene) to 73% (2000 ppm isoprene) of the metabolite-associated (nonisoprene) radioactivity was excreted in the urine over a 64-hr postexposure period. (14)C-O2 exhalation after the end of the 6-hr exposure was minimal (2%) at the 20 ppm exposure and increased up to 18% at the higher isoprene exposure concentrations. These data suggest that metabolism of isoprene in mice is nonlinear within the range of exposure concentrations used in this study. Hemoglobin adduct formation reached near-maximum between 200 and 2000 ppm isoprene exposure concentration, consistent with /the/ conclusion that pathways for metabolism of isoprene were saturated. Isoprene metabolites were present in blood after inhalation of isoprene at all concentrations studied. There were substantial differences in the toxicokinetics of inhaled isoprene in mice compared to rats. In mice, fractional retention of inhaled isoprene, which reflects, in part, metabolism of isoprene, was linearly related to exposure concentrations up to 200 ppm but decreased at 2000 ppm; in rats, fractional retention of inhaled isoprene decreased with increasing exposure concentration over a range of exposures from 8 to 1500 ppm.
The percent of the inhaled isoprene that was metabolized decreased with increasing exposure concn & vapor concn. About 75% of the total metabolites was excreted in urine. This was independent of inhaled isoprene concn. After exposure to 8200 ppm, a larger percent of the metabolites was excreted in feces than after exposure to lower concns. A mutagenic metabolite, isoprene diepoxide, was tentatively identified in all tissues examined. The relative amount of the metabolites present in blood was highest for low concns of inhaled isoprene & for shorter exposure durations. Body fat appeared to be a reservoir for both isoprene metabolites & isoprene itself.
Isoprene is formed endogenously at the rate of 1.9 umol/kg per hour in both rats and mice.
For more Absorption, Distribution and Excretion (Complete) data for Isoprene (7 total), please visit the HSDB record page.

Metabolism Metabolites

Isoprene (IP) ... is metabolized in vivo to reactive epoxides, which might cause the tumors observed in IP exposed rodents. Detailed knowledge of the body and tissue burden of inhaled IP and its intermediate epoxides can be gained using a physiological toxicokinetic (PT) model. For this purpose, a PT-model was developed for IP in mouse, rat, and human. Experimentally determined partition coefficients were taken from the literature. Metabolic parameters were obtained from gas-uptake experiments. The measured data could be described by introducing hepatic and extrahepatic metabolism into the model. At exposure concentrations up to 50 ppm, the rate of metabolism at steady-state is 14 times faster in mice and about 8 times faster in rats than in humans (2.5 umol/hr/kg at 50 ppm IP in air). IP does accumulate only barely due to its fast metabolism and its low thermodynamic partition coefficient whole body:air. IP is produced endogenously. This production is negligible in rodents compared to that in humans (0.34 umol/hr/kg). About 90% of IP produced endogenously in humans is metabolized and 10% is exhaled unchanged. The blood concentration of IP in non-exposed humans is predicted to be 9.5 nmol/L. The area under the blood concentration-time curve (AUC) following exposure over 8 hr to 10 ppm IP is about 4 times higher than the AUC resulting from the unavoidable endogenous IP over 24 hr...
...It is often speculated that the toxicological properties of isoprene must resemble those of butadiene. In fact, the acute toxicity of isoprene is very similar and also the biotransformation to mono- and diepoxides is qualitatively alike. There is however a difference; isoprene is asymmetric and therefore more metabolic enantiomers are possible. Pharmacokinetic studies have demonstrated species differences (as with butadiene) in the maximum metabolic elimination rate: in mice this was determined to be at least three times higher than in rats which implies a species sensitivity in isoprene metabolism in the mouse.
The metabolism of isoprene was investigated with microsomes derived from cell lines expressing human CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2D6, CYP2E1, or CYP3A4. The formation of epoxide metabolites was determined by gas chromatographic analysis. CYP2E1 showed the highest rates of formation of the isoprene monoepoxides 3,4-epoxy-3-methyl-1-butene (EPOX-I) and 3,4-epoxy-2-methyl-1-butene (EPOX-II), followed by CYP2B6. CYP2E1 was the only enzyme showing detectable formation of the diepoxide of isoprene, 2-methyl-1,2:3,4-diepoxybutane. Both isoprene monoepoxides were oxidized by CYP2E1 to the diepoxide at similar enzymatic rates. In order to determine the relative role of CYP2E1 in hepatic metabolism, isoprene as well as the two monoepoxides were also incubated with a series of ten human liver microsomal preparations in the presence of the epoxide hydrolase inhibitor cyclohexene oxide. The obtained activities were correlated with activities towards specific substrates for CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1 and CYP3A. The results were supportive for those obtained with single human P450 enzymes. Isoprene (monoepoxide) metabolism sowed a significant correlation with CYP2E1 activity, determined as chlorzoxazone 6-hydroxylation. CYP2E1 is therefore the major enzyme involved in hepatic metabolism of isoprene and the isoprene monoepoxides in vitro. To investigae species differences with regard to the role of epoxide hydrolase in the metabolism of isoprene monoepoxides, the epoxidation of isoprene by human liver microsomes was compared to that of mouse and rate liver microsomes. The amounts of monoepoxides formed as a balance between epoxidation and hydrolysis, was measured in incubations with and without the epoxide hydrolase inhibitor cyclohexene oxide. Inhibition of epoxide hydrolase resulted in similar rates of monoepoxide formation in mouse, rat and man. Without inhibitor, however, the total amount of monoepoxides present at the end of the incubation period was twice as high for mouse liver microsomes than for rat and even 15 times as high as for human liver microsomes. Thus, differences in epoxide hydrolase activity between species may be of crucial importance for the toxicity of isoprene in the various species.
Comparative studies on the stereochemistry of the metabolism of isoprene in vitro have been carried out using liver microsomes from rats, mice, monkeys, dogs, rabbits and humans. Differences between strains and gender were also investigated. In the production of the isoprene monoepoxides, microsomes from the livers of the male Sprague-Dawley or Wistar rat showed an approximately 2:1 preference for the formation of (S)-2-(1-methylethenyl)oxirane compared with the (R)-enantiomer. No enantioselectivity was observed for mouse or rabbit. In contrast, liver microsomes from dog, monkey or male human preferentially formed (R)-2-(1-methylethenyl)oxirane. There was no enantioselectivity observed with microsomes from female human liver. The significant differences between species in the in vitro metabolism of isoprene indicate that stereochemical and mechanistic data should be taken into account when evaluating the results of animal studies designed to assess the carcinogenic risks to humans that may be associated with exposure to isoprene.
For more Metabolism/Metabolites (Complete) data for Isoprene (13 total), please visit the HSDB record page.

Wikipedia

Isoprene

Drug Warnings

Routine testing for latex allergy in patients with spina bifida is not recommended.

Biological Half Life

0.25 Days
The maximal metabolic elimination rates estimated from experiments in a closed inhalation system were 130 & 400 umol/kg/hr in male Wistar rats & B6C3F1 mice, respectively. The half-lives of isoprene were 6.8 min in rats & 4.4 min in mice.

Use Classification

Fire Hazards -> Carcinogens, Flammable - 4th degree, Reactive - 2nd degree
Cosmetics -> Emollient

Methods of Manufacturing

The principal route for production of isoprene monomer outside of Russia is recovery from ethylene by-product streams. This route is most viable where ethylene is produced from naphtha or gas oil and where several ethylene plants are located in relatively close proximity to the isoprene plant. Although the yield of isoprene per mass of ethylene is quite low, there is enough ethylene produced to provide a large portion of demand. Because of the presence of n-pentane in these streams which azeotropes with isoprene, extractive distillation must be used to recover pure isoprene. Acetonitrile is the most common solvent, but dimethylformamide is also used commercially.
The synthesis of isoprene from propylene is a three-step process. The propylene is dimerized to 2-methyl-1-pentene, which is then isomerized to 2-methyl-2-pentene in the vapor phase over silica alumina catalyst. The last step is the pyrolysis of 2-methyl-2-pentene in a cracking furnace in the presence of /(NH4)2-S/. Isoprene is recovered from the resulting mixture by conventional distillation.
The starting material here is a fraction which is cut from catalytic cracking of petroleum. Two of the tertiary amylene isomers, 2-methyl-1-butene and 2-methyl-2-butene, are recovered in high purity by formation of methyl tertiary butyl ether and cracking of this to produce primarily 2-methyl-2-butene. The amylenes are mixed with steam and dehydrogenated over a catalyst. The crude isoprene can be purified by conventional or extractive distillation.
Isobutylene is condensed with formaldehyde at 95 °C to give the principal product 4,4-dimethyl-m-dioxane. In the second step, the dioxane is decomposed in the presence of an acid catalyst to isoprene, formaldehyde, and water.
For more Methods of Manufacturing (Complete) data for Isoprene (9 total), please visit the HSDB record page.
Produced synthetically by effect of heat and pressure on isoprene in the presence of stereospecific catalysts.
Prepared by polymerization of butadiene in solution, using organometallic initiators, either of the Ziegler-Natta type or lithium compounds. Ziegler-Natta type catalysts can generate a very high cis-1,4 structure (> 90%); lithium catalysts on the other hand yield variable chain structures, depending on the solvent used.
Prepared by free-radical process using emulsion polymerization initiated by potassium persulfate at 50 °C which produces 17.6% cis-1,4-; 71.9% trans-1,4-; 5.3% 3,4-; and 5.2% 1,2-polyisoprene.
Prepared by cationic polymerization process with boron trifluride, tin tetrachloride, or aluminum trichlirde catalysts in pentane, chloroform or ethylbenzene from -78 to 30 °C; gives about 90% trans-1,4-polyisoprene structure, the balance is 1,2 and 3,4 microstructure.
For more Methods of Manufacturing (Complete) data for POLYISOPRENE (6 total), please visit the HSDB record page.
Derivation: From latex obtained from Hevea trees, coagulated with acetic or formic acid. Also made synthetically.
Most rubber is sold raw or uncured in dry solid or liquid latex state. The basic steps in the manufacture of some types of dry synthetic rubber are polymerization, coagulation, washing, and drying. With a latex, the basic steps are polymerization, stabilization and usually, concentration. Latex can be defined as a stable aqueous dispersion containing discrete polymer particles about 0.05 to 5 um in diameter.

General Manufacturing Information

Miscellaneous manufacturing
Petrochemical manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Synthetic rubber manufacturing
Wholesale and retail trade
1,3-Butadiene, 2-methyl-: ACTIVE
Usually contains inhibitors to prevent polymerization.
Polyisoprene...is a homopolymer of isoprene (2-methyl-1,3-butadiene)... Polyisoprenes have a polymer structure similar to that of natural rubber.
Accumulation of cis-1,4-polyisoprene in plants was enhanced by applying 3,4,5-substituted phenoxy-trialkylamines. /cis-1,4-polyisoprene/
cis-1,4-polyisoprene Polyelectrolyte prevented blood clotting @ 0.8 mg/ml, & gave a Lee-White Clotting time of 14 min @ 0.1 mg/l (compared to 6 min with no anticoagulant). /cis-1,4-polyisoprene/
Polysar x414 containing 80% trans-1,4-polyisoprene, a polymer useful in orthopedic and rehabilitation medicine, showed a 60% increase over the uncompounded polymer in its flexural Modulus. /trans-1,4-polyisoprene/
For more General Manufacturing Information (Complete) data for POLYISOPRENE (10 total), please visit the HSDB record page.
Resistance of natural rubber to various chemicals at 20 °C: Alcohols, aliphatic, excellent (30 days of exposure causes no damage); Esters, not recommended (immediate damage may occur); Ethers, not recommended (immediate damage may occur); Glycols, excellent (30 days of exposure causes no damage); Hydrocarbons, aliphatic, aromatic and halogenated, ketones, not recommended (immediate damage may occur). /From table/
Natural latex is the milky sap ... /containing/ the rubber hydrocarbon ... together with a number of other compounds. /Natural latex/
... Natural rubber has been replaced by synthetics, particularly styrene-butadiene, as a general purpose rubber. High resilience, low heat buildup, and easy processing are particular advantages of natural rubber, which is often used in blends with synthetic polyisoprene and other elastomers. Natural rubber, both alone and in combination with neoprene, received a high rating for resistance to water, dimethyl sulfoxide, and some alcohols in a comparative test of glove materials; resistance to other solvents varied from good to poor.
Natural rubber ... /is/ specifically identified among the elastomers permitted in rubber articles intended for repeated use. Natural rubber ... /is/ specifically identified among the elastomers permitted in adhesives, sealing gaskets, paper, paperboards, and coatings. ... Permissible direct additive applications include the use of natural rubber ... as masticatory substances in chewing gum base.
For more General Manufacturing Information (Complete) data for NATURAL RUBBER (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

Environmental samples are collected on charcoal & desorbed with carbon disulfide and quantified by coulometric titration.
The USA EPA has proposed methods for analysis of volatile priority pollutants by gas chromatography/mass spectroscopy (GC/MS) using purge-and-trap techniques. Isoprene was one of the compounds studied. It was determined as suitable for analysis by the proposed methods. For most cmpds, detection limits were < 10 ppb. Recovery and precision measurements demonstrated that the method provided semiquantitative analysis for these volatile hazardous substances.
Method for the determination of non-methane hydrocarbons in air makes use of GC and ... A combination of on-column cryofocusing and GC reinjection was used, with a detection limit of 2 pg.
AOAC Method 970.38. Extractives from rubber articles. Gravimetric method.
Test Method D1278-91(1997)e1 Standard Test Methods for Rubber from Natural Sources-Chemical Analysis.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C.
Store in a cool, dry well-ventilated location. Outside or detached storage is preferred. Separate from oxidizing materials.
... Before entering confined space where hexanol may be present, check to make sure that an explosive concentration does not exist. Isoprene must be stored to avoid contact with strong acids (such as chlorosulfonic, sulfuric, and nitric) since violent reactions occur. Store in tightly closed containers in a cool, well-ventillated area away from heat, flame and oxidizers. Sources of ignition, such as smoking and open flames, are prohibited where isoprene is handled, used or stored. Metal containers involving the transfer of 5 gallons or more of isoprene should be grounded and bonded. Drums must be eqipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment especially when opening and closing containers of isoprene. Whenever isoprene is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Healthy young adult subjects (n = 10) underwent chamber exposure /to isoprene/ on separate days to filtered air and to a variable concentration of ozone. Exposures had durations of 130 min that included alternate periods of rest and light treadmill exercise; breath was sampled pre- and postexposure. For six subjects, breath was resampled 19 +/- 1 hr postexposure. Breath samples were concentrated cryogenically and analyzed by capillary gas chromatography. Isoprene output immediately postexposure was significantly reduced by ozone or filtered air (17 and 19%, respectively). These results suggest that exercise alone reduces isoprene levels in breath without an additive ozone effect. However, in the six subjects restudied 19 +/- 1 hr postexposure to ozone, breath isoprene concentrations were now increased above the preexposure output by 99% (P < 0.01) and exceeded the 51% increase in output of isoprene at this time point after filtered-air exposure (P < 0.01)...

Stability Shelf Life

Stable under recommended storage conditions. Contains the following stabilizer(s): 4-tert-Butylpyrocatechol (>/= 100 to Latex can be defined as a stable aqueous dispersion containing discrete polymer particles about 0.05 to 5 um in diameter.

Dates

Modify: 2023-08-20

Biodegradation of isoprene by Arthrobacter sp. strain BHU FT2: Genomics-proteomics enabled novel insights

Abhishek Singh, Anand Kumar Pandey, Suresh Kumar Dubey
PMID: 34325393   DOI: 10.1016/j.biortech.2021.125634

Abstract

The bacterial degradation of isoprene is important for maintaining its atmospheric concentration in unpolluted environment. It may be possible to use natural isoprene degrading bacteria in engineered systems to eliminate or limit isoprene emissions from various sources. Biodegradation of isoprene by Arthrobacter sp. strain BHU FT2 was investigated. The genome was found to contain 4151545 bp long chromosome having 3747 coding genes, and coded potential isoprene degrading enzymes. The molecular docking of monooxygenases with isoprene displayed a higher binding energy (-4.59 kcal/mol) for WP_015938387.1 monooxygenase. Analysis of the identified monooxygenases with the known isoprene monooxygenases revealed 67% sequence identity of WP_015938387.1 (Locus tag JHV56_10705) monooxygenase of the considered strain with the OPX16961.1 monooxygenase of Gordonia sp. i37 isoprene degrading starin. These results provided a strong evidence for the high isoprene degrading potential of the Arthrobacter sp. BHU FT2 which could be efficiently exploited for isoprene degradation in large scale bio-filtration units.


Season-wise analyses of VOCs, hydroxyl radicals and ozone formation chemistry over north-west India reveal isoprene and acetaldehyde as the most potent ozone precursors throughout the year

Vinod Kumar, Vinayak Sinha
PMID: 34146869   DOI: 10.1016/j.chemosphere.2021.131184

Abstract

The north-west Indo-Gangetic Plain is the agricultural cereal-basket of India owing to its prolific wheat and rice production. Surface ozone pollution is of growing concern over it, yet no detailed year-round in-situ measurements of its most reactive precursors, particularly the volatile organic compounds (VOCs) are available from this region. Here, using the first year-long continuous measurements of 23 major VOCs, ozone, NO
, CO and their atmospheric oxidation products from a regionally representative site in north-west India, we evaluated speciated OH reactivities (OHR), ozone formation potential (OFP) and ozone production regimes (OPR) across all seasons. The average seasonal OHR ranged from 14 s
(winter) to 21.5 s
(summer). We provide the first estimate of OH radical mixing ratios varying between 0.06 and 0.37 ppt in different seasons for the peak daytime hours in this region. Recycling via HO
+NO was the most important pathway contributing to >85% of the OH production throughout the year. Contrary to satellite derived proxies and chemical transport models which predict NO
sensitive OPR, we show it to be strongly sensitive to both VOCs and NO
(>90% days in a year). Remarkably for densely populated regions, isoprene and acetaldehyde collectively accounted for ~30-50% of the total OFP in all seasons. Biogenic emissions of isoprene (reaching 12.9 mg/m
/h) and high acetaldehyde from anthropogenic and photochemical sources were observed for all seasons. Monitoring and control of isoprene and acetaldehyde are therefore urgently required for efforts focused on mitigating surface ozone pollution in this demographically important region of the world.


Mechanism of secondary organic aerosol formation from the reaction of isoprene with sulfoxy radicals

Wen Liu, Guochun Lv, Chenxi Zhang, Xiaomin Sun
PMID: 33813697   DOI: 10.1007/s11356-021-13539-9

Abstract

Isoprene can react with sulfoxy radicals (SO
and SO
) to form organosulfur compounds in aqueous phase, and the organosulfur compounds are important compositions of secondary organic aerosols (SOAs). To make sure the specific configurations of the products and the role of SO
and SO
in the formation of organosulfur compounds, the reaction mechanisms are studied by theoretical calculations. The lowest Gibbs free energy barrier of addition of SO
onto isoprene is 24.06 kcal mol
at C4 site, and its rate constant is 1.30 × 10
M
s
at 298 K and 1 atm. And the Gibbs free energy barriers of addition of SO
onto isoprene at C1 and C4 sites are barrierless and 0.92 kcal mol
; the rate constants of these two addition processes are 6.85 × 10
and 1.17 × 10
M
s
at 298 K and 1 atm. It elucidates that organosulfates are easier to be formed. As for the products P1 (with alcohol group) and P2 (with aldehyde group), the lowest Gibbs free energy barrier of the formation of P1 is 3.17 kcal mol
, and that of the formation of P2 is 15.84 kcal mol
, which means that the product with alcohol group is easier to be formed than that with aldehyde group. This work provides a reference for the formation of organosulfur compounds in aqueous phase, and it may help to understand the SOA formation.


Shape and Temperature Expansion of Free Volume Holes in Some Cured Polybutadiene-Polyisoprene Rubber Blends

Giovanni Consolati, Eros Mossini, Dario Nichetti, Fiorenza Quasso, Giuseppe Maria Viola, Erkin Yaynik
PMID: 33535426   DOI: 10.3390/ijms22031436

Abstract

The free volume fraction of a macromolecular structure can be assessed theoretically by using a suitable model; however, it can also be evaluated from experimental data obtained from dilatometry and positron annihilation lifetime spectra. In this second case, a regular geometry of the sub-nanometric cavities forming the free volume has to be assumed, although in fact they are irregularly shaped. The most popular approach is to guess spherical holes, which implies an isotropic growth of these last with temperature. In this work, we compared the free volume fraction, as obtained from experiments in a set of polybutadiene and polyisoprene cured rubbers and their blends, with the analogous quantity expected by using the lattice-hole model. The results allowed us to obtain insights on the approximate shape of the holes. Indeed, a cylindrical flattened geometry of the cavities produced a better agreement with the theory than the spherical shape. Furthermore, the best fit was obtained for holes that expanded preferentially in the radial direction, with a consequent decrease of the aspect ratio with temperature.


Isoprene and β-caryophyllene confer plant resistance via different plant internal signalling pathways

Lena Frank, Marion Wenig, Andrea Ghirardo, Alexander van der Krol, A Corina Vlot, Jörg-Peter Schnitzler, Maaria Rosenkranz
PMID: 33522606   DOI: 10.1111/pce.14010

Abstract

Isoprene and other terpenoids are important biogenic volatile organic compounds in terms of atmospheric chemistry. Isoprene can aid plant performance under abiotic stresses, but the fundamental biological reasons for the high emissions are not completely understood. Here, we provide evidence of a previously unrecognized ecological function for isoprene and for the sesquiterpene, ß-caryophyllene. We show that isoprene and ß-caryophyllene act as core components of plant signalling networks, inducing resistance against microbial pathogens in neighbouring plants. We challenged Arabidopsis thaliana with Pseudomonas syringae, after exposure to pure volatile terpenoids or to volatile emissions of transformed poplar or Arabidopsis plants. The data suggest that isoprene induces a defence response in receiver plants that is similar to that elicited by monoterpenes and depended on salicylic acid (SA) signalling. In contrast, the sesquiterpene, ß-caryophyllene, induced resistance via jasmonic acid (JA)-signalling. The experiments in an open environment show that natural biological emissions are enough to induce resistance in neighbouring Arabidopsis. Our results show that both isoprene and ß-caryophyllene function as allelochemical components in complex plant signalling networks. Knowledge of this system may be used to boost plant immunity against microbial pathogens in various crop management schemes.


Rapid production of highly oxidized molecules in isoprene aerosol via peroxy and alkoxy radical isomerization pathways in low and high NO

Mohammed Jaoui, Ivan R Piletic, Rafal Szmigielski, Krzysztof J Rudzinski, Michael Lewandowski, Theran P Riedel, Tadeusz E Kleindienst
PMID: 34380608   DOI: 10.1016/j.scitotenv.2021.145592

Abstract

Recently, we identified seven novel hydroxy-carboxylic acids resulting from gas-phase reactions of isoprene in the presence of nitrogen oxides (NO
), ozone (O
), and/or hydroxyl radicals (OH). In the present study, we provide evidence that hydroxy-carboxylic acids, namely methyltartaric acids (MTA) are: (1) reliable isoprene tracers, (2) likely produced via rapid peroxy radical hydrogen atom (H) shift reactions (autoxidation mechanism) and analogous alkoxy radical H shifts in low and high NO
environments respectively and (3) representative of aged ambient aerosol in the low NO
regime. Firstly, MTA are reliable tracers of isoprene aerosol because they have been identified in numerous chamber experiments involving isoprene conducted under a wide range of conditions and are absent in the oxidation of mono- and sesquiterpenes. They are also present in numerous samples of ambient aerosol collected during the past 20 years at several locations in the U.S. and Europe. Furthermore, MTA concentrations measured during a year-long field study in Research Triangle Park (RTP), NC in 2003 show a seasonal trend consistent with isoprene emissions and photochemical activity. Secondly, an analysis of chemical ionization mass spectrometer (CIMS) data of several chamber experiments in low and high NO
environments show that highly oxidized molecules (HOMs) derived from isoprene that lead to MTAs may be produced rapidly and considered as early generation isoprene oxidation products in the gas phase. Density functional theory calculations show that rapid intramolecular H shifts involving peroxy and alkoxy radicals possess low barriers for methyl-hydroxy-butenals (MHBs) that may represent precursors for MTA. From these results, a viable rapid H shift mechanism is proposed to occur that produces isoprene derived HOMs like MTA. Finally, an analysis of the mechanism shows that autoxidation-like pathways in low and high NO
may produce HOMs in a few OH oxidation steps like commonly detected methyl tetrol (MT) isoprene tracers. The ratio of MTA/MT in isoprene aerosol is also shown to be significantly greater in field versus chamber samples indicating the importance of such pathways in the atmosphere even for smaller hydrocarbons like isoprene.


Atmospheric Chemistry of Allylic Radicals from Isoprene: A Successive Cyclization-Driven Autoxidation Mechanism

Fangfang Ma, Xirui Guo, Deming Xia, Hong-Bin Xie, Yonghong Wang, Jonas Elm, Jingwen Chen, Junfeng Niu
PMID: 33769798   DOI: 10.1021/acs.est.0c07925

Abstract

The atmospheric chemistry of isoprene has broad implications for regional air quality and the global climate. Allylic radicals, taking 13-17% yield in the isoprene oxidation by
Cl, can contribute as much as 3.6-4.9% to all possible formed intermediates in local regions at daytime. Considering the large quantity of isoprene emission, the chemistry of the allylic radicals is therefore highly desirable. Here, we investigated the atmospheric oxidation mechanism of the allylic radicals using quantum chemical calculations and kinetics modeling. The results indicate that the allylic radicals can barrierlessly combine with O
to form peroxy radicals (RO
). Under ≤100 ppt NO and ≤50 ppt HO
conditions, the formed RO
mainly undergo two times "successive cyclization and O
addition" to finally form the product fragments 2-alkoxy-acetaldehyde (C
H
O
) and 3-hydroperoxy-2-oxopropanal (C
H
O
). The presented reaction illustrates a novel successive cyclization-driven autoxidation mechanism. The formed 3-hydroperoxy-2-oxopropanal product is a new isomer of the atmospheric C
H
O
family and a potential aqueous-phase secondary organic aerosol precursor. Under >100 ppt NO condition, NO can mediate the cyclization-driven autoxidation process to form C
H
NO
, C
H
NO
, and alkoxy radical-related products. The proposed novel autoxidation mechanism advances our current understanding of the atmospheric chemistry of both isoprene and RO
.


Photosynthesis and Related Physiological Parameters Differences Affected the Isoprene Emission Rate among 10 Typical Tree Species in Subtropical Metropolises

Junyao Lyu, Feng Xiong, Ningxiao Sun, Yiheng Li, Chunjiang Liu, Shan Yin
PMID: 33499177   DOI: 10.3390/ijerph18030954

Abstract

Volatile organic compound (VOCs) emission is an important cause of photochemical smog and particulate pollution in urban areas, and urban vegetation has been presented as an important source. Different tree species have different emission levels, so adjusting greening species collocation is an effective way to control biogenic VOC pollution. However, there is a lack of measurements of tree species emission in subtropical metropolises, and the factors influencing the species-specific differences need to be further clarified. This study applied an in situ method to investigate the isoprene emission rates of 10 typical tree species in subtropical metropolises. Photosynthesis and related parameters including photosynthetic rate, intercellular CO
concentration, stomatal conductance, and transpiration rate, which can influence the emission rate of a single species, were also measured. Results showed
always exhibited a high emission level, whereas
and
maintained a low level throughout the year. Differences in photosynthetic rate and stomatal CO
conductance are the key parameters related to isoprene emission among different plants. Through the establishment of emission inventory and determination of key photosynthetic parameters, the results provide a reference for the selection of urban greening species, as well as seasonal pollution control, and help to alleviate VOC pollution caused by urban forests.


Study on the isoprene-producing co-culture system of Synechococcus elongates-Escherichia coli through omics analysis

Hui Liu, Yujin Cao, Jing Guo, Xin Xu, Qi Long, Lili Song, Mo Xian
PMID: 33413404   DOI: 10.1186/s12934-020-01498-8

Abstract

The majority of microbial fermentations are currently performed in the batch or fed-batch manner with the high process complexity and huge water consumption. The continuous microbial production can contribute to the green sustainable development of the fermentation industry. The co-culture systems of photo-autotrophic and heterotrophic species can play important roles in establishing the continuous fermentation mode for the bio-based chemicals production.
In the present paper, the co-culture system of Synechococcus elongates-Escherichia coli was established and put into operation stably for isoprene production. Compared with the axenic culture, the fermentation period of time was extended from 100 to 400 h in the co-culture and the isoprene production was increased to eightfold. For in depth understanding this novel system, the differential omics profiles were analyzed. The responses of BL21(DE3) to S. elongatus PCC 7942 were triggered by the oxidative pressure through the Fenton reaction and all these changes were linked with one another at different spatial and temporal scales. The oxidative stress mitigation pathways might contribute to the long-lasting fermentation process. The performance of this co-culture system can be further improved according to the fundamental rules discovered by the omics analysis.
The isoprene-producing co-culture system of S. elongates-E. coli was established and then analyzed by the omics methods. This study on the co-culture system of the model S. elongates-E. coli is of significance to reveal the common interactions between photo-autotrophic and heterotrophic species without natural symbiotic relation, which could provide the scientific basis for rational design of microbial community.


Anaerobic Production of Isoprene by Engineered

Jared Aldridge, Sean Carr, Karrie A Weber, Nicole R Buan
PMID: 33452028   DOI: 10.1128/AEM.02417-20

Abstract

Isoprene is a valuable petrochemical used for a wide variety of consumer goods, such as adhesives and synthetic rubber. We were able to achieve a high yield of renewable isoprene by taking advantage of the naturally high-flux mevalonate lipid synthesis pathway in anaerobic methane-producing archaea (methanogens). Our study illustrates that by genetically manipulating
species methanogens, it is possible to create organisms that grow by producing the hemiterpene isoprene. Mass balance measurements show that engineered methanogens direct up to 4% of total carbon flux to isoprene, demonstrating that methanogens produce higher isoprene yields than engineered yeast, bacteria, or cyanobacteria, and from inexpensive feedstocks. Expression of isoprene synthase resulted in increased biomass and changes in gene expression that indicate that isoprene synthesis depletes membrane precursors and redirects electron flux, enabling isoprene to be a major metabolic product. Our results demonstrate that methanogens are a promising engineering chassis for renewable isoprene synthesis.
A significant barrier to implementing renewable chemical technologies is high production costs relative to those for petroleum-derived products. Existing technologies using engineered organisms have difficulty competing with petroleum-derived chemicals due to the cost of feedstocks (such as glucose), product extraction, and purification. The hemiterpene monomer isoprene is one such chemical that cannot currently be produced using cost-competitive renewable biotechnologies. To reduce the cost of renewable isoprene, we have engineered methanogens to synthesize it from inexpensive feedstocks such as methane, methanol, acetate, and carbon dioxide. The "isoprenogen" strains we developed have potential to be used for industrial production of inexpensive renewable isoprene.


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